

# Spectroscopic Characterization of 3-(2-Hydroxyethoxy)phenol: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 3-(2-Hydroxyethoxy)phenol  
Cat. No.: B041959

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This technical guide provides a comprehensive analysis of the spectroscopic data for **3-(2-Hydroxyethoxy)phenol** (CAS No: 49650-88-6), a significant organic intermediate in various chemical syntheses. The following sections are designed to offer researchers, scientists, and drug development professionals a detailed understanding of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this molecule. The interpretation of this data is crucial for confirming its structure, purity, and for its application in further research and development.

## Molecular Structure and Spectroscopic Overview

**3-(2-Hydroxyethoxy)phenol**, with the molecular formula  $C_8H_{10}O_3$  and a molecular weight of 154.17 g/mol, possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint.<sup>[1]</sup> The molecule contains a phenolic hydroxyl group, an aliphatic hydroxyl group, an ether linkage, and a meta-substituted aromatic ring. Each of these features contributes to its characteristic signals in NMR, IR, and MS analyses.

## Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns. For **3-(2-Hydroxyethoxy)phenol**, electron ionization (EI) mass spectrometry provides key structural information.

## Experimental Mass Spectrum Analysis

An experimental mass spectrum of **3-(2-Hydroxyethoxy)phenol** is available from the EPA/NIH Mass Spectral Data Base.<sup>[2]</sup> The spectrum displays a clear molecular ion peak and several characteristic fragment ions that are instrumental in confirming the compound's structure.

m/z	Proposed Fragment Ion	Structural Formula of Fragment	Significance
154	Molecular Ion $[M]^+$	$[C_8H_{10}O_3]^+$	Confirms the molecular weight of the compound.
123	$[M - CH_2OH]^+$	$[C_7H_7O_2]^+$	Loss of the terminal hydroxymethyl radical.
110	$[M - C_2H_4O]^+$	$[C_6H_6O_2]^+$	Cleavage of the ethoxy side chain.
109	$[M - C_2H_5O]^+$	$[C_6H_5O_2]^+$	Further fragmentation of the side chain.
95	$[C_6H_7O]^+$	$[C_6H_7O]^+$	Fragmentation of the phenol ring.
81	$[C_6H_9]^+$	$[C_6H_9]^+$	Further fragmentation of the aromatic ring.
65	$[C_5H_5]^+$	$[C_5H_5]^+$	Characteristic fragment of a benzene ring.

## Interpretation of Fragmentation

The fragmentation pattern of **3-(2-Hydroxyethoxy)phenol** under electron ionization is consistent with its structure. The molecular ion at m/z 154 is readily observed. The subsequent fragmentation is dominated by the cleavage of the hydroxyethoxy side chain, which is a common fragmentation pathway for ethers and alcohols. The loss of a hydroxymethyl radical ( $CH_2OH$ ) to give a peak at m/z 123 is a prominent fragmentation. The peak at m/z 110, corresponding to the loss of a  $C_2H_4O$  fragment, is also significant and likely arises from the cleavage of the ether bond. The presence of fragments at m/z 95, 81, and 65 are characteristic of the fragmentation of the phenolic ring itself.

Caption: Key fragmentation pathways of **3-(2-Hydroxyethoxy)phenol** in EI-MS.

## Experimental Protocol for Mass Spectrometry

- Sample Preparation: Dissolve a small amount of **3-(2-Hydroxyethoxy)phenol** in a volatile organic solvent such as methanol or dichloromethane.

- **Injection:** Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
- **Ionization:** Utilize electron ionization (EI) at a standard energy of 70 eV.
- **Analysis:** Scan a mass range of m/z 40-200 to detect the molecular ion and significant fragments.
- **Data Processing:** Process the acquired data to identify the relative abundance of each ion and generate the mass spectrum.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. While experimental spectra for **3-(2-Hydroxyethoxy)phenol** are not widely available, a detailed prediction of the <sup>1</sup>H and <sup>13</sup>C NMR spectra can be made based on established chemical shift principles and data from its isomers.

### Predicted <sup>1</sup>H NMR Spectrum

The <sup>1</sup>H NMR spectrum of **3-(2-Hydroxyethoxy)phenol** is expected to show distinct signals for the aromatic protons, the methylene protons of the ethoxy chain, and the hydroxyl protons.

Proton Environment	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Rationale
Aromatic H (H <sub>2</sub> , H <sub>4</sub> , H <sub>5</sub> , H <sub>6</sub> )	6.5 - 7.2	Multiplet	4H	Protons on the benzene ring, with shifts influenced by the electron-donating hydroxyl and alkoxy groups.
Ethoxy Methylene (-O-CH <sub>2</sub> -)	~4.0	Triplet	2H	Methylene group adjacent to the ether oxygen, deshielded.
Ethoxy Methylene (-CH <sub>2</sub> -OH)	~3.8	Triplet	2H	Methylene group adjacent to the aliphatic hydroxyl group.
Phenolic Hydroxyl (-OH)	5.0 - 9.0	Broad Singlet	1H	Chemical shift is concentration and solvent dependent.
Aliphatic Hydroxyl (-OH)	2.0 - 5.0	Broad Singlet	1H	Chemical shift is concentration and solvent dependent.

## Predicted <sup>13</sup>C NMR Spectrum

The <sup>13</sup>C NMR spectrum will provide information on the eight unique carbon environments in the molecule.

Carbon Environment	Predicted Chemical Shift ( $\delta$ , ppm)	Rationale
Aromatic C-OH (C1)	155 - 160	Carbon attached to the phenolic hydroxyl group, highly deshielded.
Aromatic C-O- (C3)	158 - 162	Carbon attached to the ether oxygen, also highly deshielded.
Aromatic C-H (C2, C4, C5, C6)	100 - 130	Aromatic carbons with attached protons.
Ethoxy Methylene (-O-CH <sub>2</sub> -)	68 - 72	Methylene carbon adjacent to the ether oxygen.
Ethoxy Methylene (-CH <sub>2</sub> -OH)	60 - 64	Methylene carbon adjacent to the aliphatic hydroxyl group.

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  // Aromatic Ring
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  C2 [label="C2", pos="-0.87,0.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"];
  C3 [label="C3", pos="-0.87,-0.5!", fillcolor="#FBBC05", fontcolor="#202124"];
  C4 [label="C4", pos="0,-1!", fillcolor="#34A853", fontcolor="#FFFFFF"];
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H2 [label="H", pos="-5.22,-1!", shape=plaintext, fontsize=12];

// Bonds
C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;
C1 -- 01 -- H1;
C3 -- 02 -- C7 -- C8 -- 03 -- H2;
}
```

Caption: Carbon and proton environments in **3-(2-Hydroxyethoxy)phenol** for NMR analysis.

## Experimental Protocol for NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3-(2-Hydroxyethoxy)phenol** in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>) in an NMR tube.
- Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- <sup>1</sup>H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence.
- <sup>13</sup>C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence.
- Data Processing: Process the free induction decay (FID) using Fourier transformation, phase correction, and baseline correction. Integrate the <sup>1</sup>H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **3-(2-Hydroxyethoxy)phenol** will be characterized by the vibrational frequencies of its hydroxyl, ether, and aromatic functionalities.

## Predicted IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Functional Group	Intensity
3550 - 3200	O-H Stretch	Phenolic and Aliphatic - OH	Strong, Broad
3100 - 3000	C-H Stretch	Aromatic C-H	Medium
2950 - 2850	C-H Stretch	Aliphatic C-H	Medium
1600 - 1450	C=C Stretch	Aromatic Ring	Medium to Strong
1250 - 1200	C-O Stretch	Aryl Ether	Strong
1150 - 1050	C-O Stretch	Aliphatic Ether and Alcohol	Strong
900 - 675	C-H Bending	Aromatic Ring (out-of-plane)	Strong

## Interpretation of the IR Spectrum

The most prominent feature in the IR spectrum of **3-(2-Hydroxyethoxy)phenol** is expected to be a very broad and strong absorption band in the region of 3550-3200 cm<sup>-1</sup>, which is characteristic of the hydrogen-bonded O-H stretching vibrations of both the phenolic and aliphatic hydroxyl groups. The presence of the aromatic ring will be confirmed by the C=C stretching vibrations between 1600-1450 cm<sup>-1</sup> and the out-of-plane C-H bending bands below 900 cm<sup>-1</sup>. The strong C-O stretching bands for the aryl ether and the aliphatic ether/alcohol functionalities will be observed in the fingerprint region, typically between 1250 cm<sup>-1</sup> and 1050 cm<sup>-1</sup>.

## Experimental Protocol for IR Spectroscopy

- Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the solid compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, for a liquid sample or a solution, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the range of 4000-400 cm<sup>-1</sup>.
- Data Processing: Process the interferogram to obtain the final IR spectrum.

## Conclusion

The combined application of mass spectrometry, NMR, and IR spectroscopy provides a complete and unambiguous structural characterization of **3-(2-Hydroxyethoxy)phenol**. The experimental mass spectrum confirms the molecular weight and provides insight into its fragmentation. While experimental NMR and IR spectra are not readily available, their predicted features, based on sound spectroscopic principles, offer a reliable guide for researchers in identifying and characterizing this compound. The detailed protocols provided herein serve as a standard for obtaining high-quality spectroscopic data for this and related molecules.

## References

- Heller, S. R., Milne, G. W. A., & Gevantman, L. H. (1983). EPA/NIH Mass Spectral Data Base, Supplement 2.
- U.S. Environmental Protection Agency. (n.d.). Phenol, 3-(2-hydroxyethoxy)-. Substance Details. Retrieved from [\[Link\]](#)

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## Sources

- 1. Substance Registry Services | US EPA [[cdxapps.epa.gov](http://cdxapps.epa.gov)]
- 2. Full text of "EPA/NIH mass spectral data base. supplement 2, 1983" [[archive.org](http://archive.org)]
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